molecular formula C9H10O3 B3053349 Ethyl 3-(2-furyl)acrylate CAS No. 53282-12-5

Ethyl 3-(2-furyl)acrylate

Cat. No. B3053349
M. Wt: 166.17 g/mol
InChI Key: MWZBTMXISMOMAE-UHFFFAOYSA-N
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Patent
US04388317

Procedure details

A mixture of diethylsulphate (57.41 g) and tri-n-propylamine was added dropwise with stirring to a solution of furanylacrylic acid (34.53 g) in acetone (150 ml). When the addition was complete the mixture was refluxed for six hours. The acetone was evaporated at reduced pressure. The resultant oily residue was dissolved in ethyl acetate, washed with aqueous sodium bicarbonate solution dried (MgSO4) and the solvent evaporated to yield ethyl 3-(2-furanyl)acrylate (46.7 g) as a brown oil.
Quantity
57.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.53 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OS([O:7][CH2:8][CH3:9])(=O)=O)C.C(N(CCC)CCC)CC.[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](=[CH2:29])C(O)=O.C[C:31](C)=[O:32]>>[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[CH:25]=[CH:29][C:31]([O:7][CH2:8][CH3:9])=[O:32]

Inputs

Step One
Name
Quantity
57.41 g
Type
reactant
Smiles
C(C)OS(=O)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N(CCC)CCC
Step Two
Name
Quantity
34.53 g
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)O)=C
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oily residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 46.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04388317

Procedure details

A mixture of diethylsulphate (57.41 g) and tri-n-propylamine was added dropwise with stirring to a solution of furanylacrylic acid (34.53 g) in acetone (150 ml). When the addition was complete the mixture was refluxed for six hours. The acetone was evaporated at reduced pressure. The resultant oily residue was dissolved in ethyl acetate, washed with aqueous sodium bicarbonate solution dried (MgSO4) and the solvent evaporated to yield ethyl 3-(2-furanyl)acrylate (46.7 g) as a brown oil.
Quantity
57.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.53 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OS([O:7][CH2:8][CH3:9])(=O)=O)C.C(N(CCC)CCC)CC.[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](=[CH2:29])C(O)=O.C[C:31](C)=[O:32]>>[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[CH:25]=[CH:29][C:31]([O:7][CH2:8][CH3:9])=[O:32]

Inputs

Step One
Name
Quantity
57.41 g
Type
reactant
Smiles
C(C)OS(=O)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N(CCC)CCC
Step Two
Name
Quantity
34.53 g
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)O)=C
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oily residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 46.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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